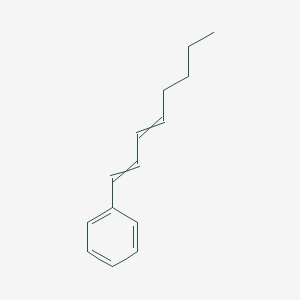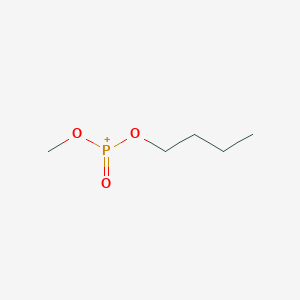
Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone, a cyanophenyl group, and trifluoroacetyl and amino functionalities. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate: The synthesis begins with the preparation of 4-cyanophenylamine, which is achieved through the reaction of 4-bromobenzonitrile with ammonia.
Introduction of the Butanoic Acid Moiety: The cyanophenyl intermediate is then reacted with butanoic acid derivatives under specific conditions to form the desired butanoic acid structure.
Addition of Trifluoroacetyl and Amino Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo and cyano groups to their respective alcohol and amine forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and trifluoroacetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols and amines.
科学研究应用
Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.
相似化合物的比较
Similar Compounds
- (S)-3-Amino-4-(4-cyanophenyl)butanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid
Uniqueness
Compared to similar compounds, Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
39219-30-2 |
|---|---|
分子式 |
C13H10F3N3O4 |
分子量 |
329.23 g/mol |
IUPAC 名称 |
(3S)-4-(4-cyanoanilino)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C13H10F3N3O4/c14-13(15,16)12(23)19-9(5-10(20)21)11(22)18-8-3-1-7(6-17)2-4-8/h1-4,9H,5H2,(H,18,22)(H,19,23)(H,20,21)/t9-/m0/s1 |
InChI 键 |
KIGAPXNVLOREBY-VIFPVBQESA-N |
手性 SMILES |
C1=CC(=CC=C1C#N)NC(=O)[C@H](CC(=O)O)NC(=O)C(F)(F)F |
规范 SMILES |
C1=CC(=CC=C1C#N)NC(=O)C(CC(=O)O)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


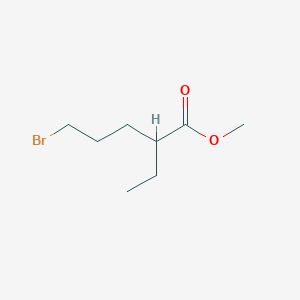

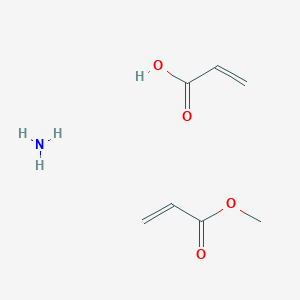
![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
phosphanium](/img/structure/B14670196.png)
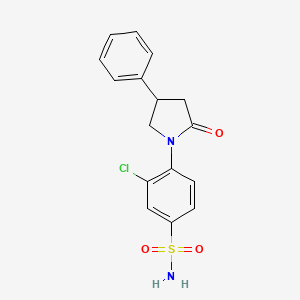

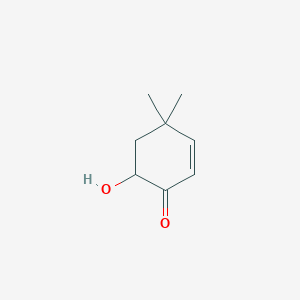
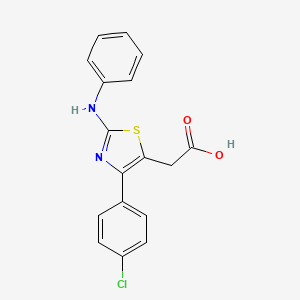
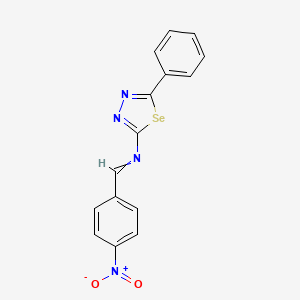
![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)
